4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
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Overview
Description
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol . This compound features a benzaldehyde core substituted with a fluoro group at the 4-position and a piperidin-1-ylmethyl group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and piperidine.
Reaction: The piperidine is reacted with 4-fluorobenzaldehyde under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(piperidin-1-ylmethyl)benzoic acid.
Reduction: 4-Fluoro-2-(piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is utilized in a variety of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the piperidin-1-ylmethyl group, making it less complex.
2-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the fluoro group, affecting its reactivity and properties.
Uniqueness
4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of both the fluoro and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .
Properties
IUPAC Name |
4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICAXLCWOZISGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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